molecular formula C20H28 B118447 Anhydrovitamin A CAS No. 1224-78-8

Anhydrovitamin A

Cat. No.: B118447
CAS No.: 1224-78-8
M. Wt: 268.4 g/mol
InChI Key: FWNRILWHNGFAIN-OYUWDNMLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Anhydrovitamin A is synthesized by treating vitamin A alcohol with a strong mineral acid in an anhydrous solvent . This reaction causes the vitamin A molecule to lose a water molecule, forming this compound. The process involves ionization of vitamin A in the presence of acid, followed by a shift of the positive charge to a carbon atom in the ionone ring, and finally, the molecule regains its electrical neutrality by losing a proton .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced chromatographic techniques and recrystallization helps in achieving the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Anhydrovitamin A undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it back to vitamin A or other related compounds.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that have different functional groups attached to the core structure .

Scientific Research Applications

Anhydrovitamin A has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of sesquiterpenoids and their derivatives.

    Biology: Research focuses on its potential biological activities and interactions with cellular components.

    Medicine: Studies are exploring its potential therapeutic uses, including its role in vision and immune system regulation.

    Industry: It is used in the production of various vitamin A derivatives and related compounds

Mechanism of Action

The mechanism of action of anhydrovitamin A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to nuclear receptors and regulating gene transcription. This interaction influences various cellular processes, including growth, differentiation, and immune response .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure with six conjugated double bonds, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research .

Properties

IUPAC Name

(6E)-6-[(2E,4E,6E)-3,7-dimethylnona-2,4,6,8-tetraenylidene]-1,5,5-trimethylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28/c1-7-16(2)10-8-11-17(3)13-14-19-18(4)12-9-15-20(19,5)6/h7-8,10-14H,1,9,15H2,2-6H3/b11-8+,16-10+,17-13+,19-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNRILWHNGFAIN-OYUWDNMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1=CC=C(C)C=CC=C(C)C=C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=CCCC(/C1=C\C=C(/C)\C=C\C=C(/C)\C=C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101123105
Record name (6E)-6-[(2E,4E,6E)-3,7-Dimethyl-2,4,6,8-nonatetraen-1-ylidene]-1,5,5-trimethylcyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224-78-8
Record name (6E)-6-[(2E,4E,6E)-3,7-Dimethyl-2,4,6,8-nonatetraen-1-ylidene]-1,5,5-trimethylcyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1224-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anhydrovitamin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anhydrovitamin A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02914
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (6E)-6-[(2E,4E,6E)-3,7-Dimethyl-2,4,6,8-nonatetraen-1-ylidene]-1,5,5-trimethylcyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANHYDROVITAMIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/235BBF3K97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of anhydroretinol?

A: Anhydroretinol has the molecular formula C20H28O and a molecular weight of 284.44 g/mol. []

Q2: What are the characteristic spectroscopic features of anhydroretinol?

A: Anhydroretinol displays characteristic UV absorption maxima at 388 nm, 368 nm, and 346 nm. [] Its infrared spectrum shows a distinctive band at 3460 cm-1, indicative of a hydroxyl group. []

Q3: How is anhydroretinol metabolized in the body?

A: Anhydroretinol can be metabolized to 14-hydroxy-4,14-retro-retinol (14-HRR) in the liver. [] It can also be formed from retinyl phosphate through non-enzymatic breakdown in the presence of acid. []

Q4: What are the known biological activities of anhydroretinol?

A4: Anhydroretinol displays several biological activities, including:

  • Inhibition of lymphocyte physiology: Anhydroretinol inhibits retinol and 14-HRR-dependent effects, blocking B lymphocyte proliferation and T lymphocyte activation. []
  • Induction of cell death: Anhydroretinol induces cell death in various cell lines, likely through the generation of reactive oxygen species. [, , ]
  • Prevention of mammary cancer: Anhydroretinol has demonstrated efficacy in preventing N-methyl-N-nitrosourea-induced mammary cancer in rats. []

Q5: How does the biological activity of anhydroretinol compare to retinol?

A: Anhydroretinol exhibits different biological activities compared to retinol. While retinol promotes cell proliferation in lymphocytes and fibroblasts, anhydroretinol acts as an inhibitor. [] Additionally, anhydroretinol demonstrates lower teratogenicity compared to retinol. []

Q6: What is the role of anhydroretinol in cell death?

A: Anhydroretinol induces oxidative stress in cells, leading to cell death. This process appears to be independent of caspase activation, suggesting a non-apoptotic mechanism. [] Antioxidants like retinol, 14-HRR, and alpha-tocopherol can protect against anhydroretinol-induced cell death. []

Q7: How is anhydroretinol formed?

A7: Anhydroretinol can be formed through several pathways:

  • Metabolically: It is a metabolite of retinol in various organisms, including mammals and insects. [, , ]
  • Enzymatically: The enzyme retinol dehydratase, found in insects like Spodoptera frugiperda, catalyzes the conversion of retinol to anhydroretinol. []
  • Chemically: Anhydroretinol is a common degradation product of retinol and retinyl esters, especially under acidic conditions or exposure to light and oxygen. [, , , , ]

Q8: Where is anhydroretinol found naturally?

A8: Anhydroretinol is found naturally in various sources:

  • Fish liver oil: It is present in the liver oil of freshwater fish like Bagarius bagarius. []
  • Whale liver oil: Anhydroretinol has been identified as a component of whale liver oil. []
  • Pharmaceuticals: Anhydroretinol can be present as a degradation product in vitamin A-containing pharmaceuticals. []

Q9: What factors influence the stability of anhydroretinol?

A9: Anhydroretinol is susceptible to degradation under various conditions:

  • Acidic conditions: Anhydroretinol can be formed from retinyl phosphate under acidic conditions, but it can also further degrade in such environments. [, ]
  • Light exposure: UV light, particularly UVA, can degrade anhydroretinol. [, , ]
  • Oxygen: The presence of oxygen accelerates the photodegradation of anhydroretinol. []

Q10: How can the stability of anhydroretinol be improved?

A10: Strategies to enhance anhydroretinol stability include:

  • Protecting from light: Using opaque packaging and incorporating UV filters can minimize photodegradation. []
  • Controlling pH: Formulating anhydroretinol at a pH where it is most stable can prevent acid-catalyzed degradation. []
  • Adding antioxidants: Antioxidants, such as alpha-tocopherol (vitamin E), can help mitigate oxidative degradation. [, ]
  • Microencapsulation: Encapsulating anhydroretinol in a protective matrix can improve stability and control release. []

Q11: What analytical techniques are used to identify and quantify anhydroretinol?

A11: Several techniques are employed for the analysis of anhydroretinol:

  • High-performance liquid chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is widely used to separate and quantify anhydroretinol from other retinoids. [, , ]
  • Gas chromatography-mass spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of anhydroretinol, especially in complex mixtures. [, , , ]
  • UV-Vis spectrophotometry: Anhydroretinol's characteristic UV absorption maxima allow for its detection and quantification using spectrophotometry. [, , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about anhydroretinol and its derivatives. []

Q12: Is there research on anhydroretinol's interaction with F-actin?

A: Yes, research suggests that F-actin is a potential target for anhydroretinol's pro-apoptotic effects. Anhydroretinol treatment induces F-actin reorganization, leading to the formation of short, thick structures and membrane ruffles. This effect can be reversed by 14-HRR or retinol. []

Q13: What is the role of retinol dehydratase in anhydroretinol production?

A: Retinol dehydratase, an enzyme found in insects, catalyzes the direct conversion of retinol to anhydroretinol. This enzyme requires 3′-phosphoadenosine 5′-phosphosulfate for activity and exhibits high affinity for retinol, suggesting a physiological role in anhydroretinol production. [, ]

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